molecular formula C9H14N6O2 B2926816 8-hydrazinyl-7-isopropyl-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 123980-58-5

8-hydrazinyl-7-isopropyl-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No. B2926816
CAS RN: 123980-58-5
M. Wt: 238.251
InChI Key: HBDZLDQRGGGEFW-UHFFFAOYSA-N
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Description

8-hydrazinyl-7-isopropyl-3-methyl-1H-purine-2,6(3H,7H)-dione is a purine derivative that has gained significant attention in the scientific community due to its potential applications in biochemical and physiological research. The compound is commonly referred to as MPTP, and it has been extensively studied for its ability to induce Parkinson's disease-like symptoms in animal models.

Scientific Research Applications

Synthesis and Functional Derivatives

Hydrazine functional derivatives, including those derived from 8-hydrazinyl-7-isopropyl-3-methyl-1H-purine-2,6(3H,7H)-dione, have been explored for their therapeutic potential. These derivatives have shown promise in pharmacotherapy for various conditions such as depression, infectious diseases, hypertension, and diabetes. The synthesis of 7-arylalkyl-8-hydrazine derivatives of 1,3-dimethylxanthine has led to the identification of substances with potential biological activity. These substances were synthesized through reactions with carbonyl-containing reagents, leading to compounds that combine two bioactive heterocycles, potentially offering new avenues for drug development (Korobko, 2016).

Anticancer, Anti-HIV, and Antimicrobial Activities

A series of 8-substituted methylxanthine derivatives, which likely include 8-hydrazinyl-7-isopropyl-3-methyl-1H-purine-2,6(3H,7H)-dione analogs, were synthesized and evaluated for their in vitro anticancer, anti-HIV-1, and antimicrobial activities. Some compounds demonstrated significant activity against various cancer cell lines, with notable sensitivity towards leukemia and colon cancer. Additionally, one compound showed a good reduction of HIV-1 viral effects, and another was particularly effective against P. aeruginosa, showcasing the potential of these derivatives in treating a range of diseases (Rida et al., 2007).

Multitarget Drugs for Neurodegenerative Diseases

In the quest for treatments for neurodegenerative diseases, 8-benzyl-substituted tetrahydropyrazino[2,1-f]purinediones were synthesized, aiming to improve water solubility and bioavailability. These compounds were evaluated for their ability to antagonize adenosine receptors and inhibit monoamine oxidases, both of which are therapeutic targets in neurodegenerative diseases. Some derivatives showed potent dual-target-directed activities, indicating their potential as multitarget drugs for symptomatic and disease-modifying treatment of neurodegenerative disorders (Brunschweiger et al., 2014).

Structural and Computational Studies

The crystal structure and molecular mechanics of substituted purine derivatives, including those similar to 8-hydrazinyl-7-isopropyl-3-methyl-1H-purine-2,6(3H,7H)-dione, were investigated. Despite individual planarity of moieties within the structures, an overall nonplanar configuration was observed, contributing to our understanding of how these compounds might interact at the molecular level. This insight is crucial for designing more effective drugs based on purine derivatives (Mabied et al., 2014).

properties

IUPAC Name

8-hydrazinyl-3-methyl-7-propan-2-ylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N6O2/c1-4(2)15-5-6(11-8(15)13-10)14(3)9(17)12-7(5)16/h4H,10H2,1-3H3,(H,11,13)(H,12,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBDZLDQRGGGEFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=C(N=C1NN)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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